molecular formula C6H3Cl2NO2 B032671 3,4-Dichloronitrobenzene CAS No. 99-54-7

3,4-Dichloronitrobenzene

Cat. No.: B032671
CAS No.: 99-54-7
M. Wt: 192 g/mol
InChI Key: NTBYINQTYWZXLH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,4-Dichloronitrobenzene (3,4-DCNB) is primarily targeted by a class of enzymes known as Rieske nonheme iron dioxygenases . These enzymes play a crucial role in the initial steps of the degradation process of 3,4-DCNB .

Mode of Action

The Rieske nonheme iron dioxygenase initiates the degradation of 3,4-DCNB by catalyzing a dihydroxylation reaction . This reaction results in the production of ring-cleavage intermediates 4-chlorocatechol and 4-bromocatechol . The specific interaction between the enzyme and 3,4-DCNB is crucial for the degradation process .

Biochemical Pathways

The degradation of 3,4-DCNB proceeds via a series of biochemical reactions. After the initial dihydroxylation by the Rieske nonheme iron dioxygenase, a chlorocatechol 1,2-dioxygenase converts 4-chlorocatechol and 4-bromocatechol into the corresponding halomuconic acids . These acids are then gradually incorporated into the tricarboxylic acid (TCA) cycle .

Pharmacokinetics

It’s known that 3,4-dcnb is insoluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of the enzymes on 3,4-DCNB is the degradation of this compound into less harmful substances that can be incorporated into the TCA cycle . This process is crucial for the detoxification of 3,4-DCNB, a compound known to be an environmental pollutant .

Action Environment

The degradation of 3,4-DCNB is influenced by environmental factors. For instance, the presence of pyridine has been shown to affect the rate of hydrogenation of the nitro compound . Additionally, the degradation process is more efficient under certain conditions, such as a gradient-free flow regime . The ability of bacteria to degrade 3,4-DCNB provides a strong selective advantage in habitats contaminated with mixtures of chloronitrobenzenes .

Biochemical Analysis

Biochemical Properties

3,4-Dichloronitrobenzene interacts with various enzymes and proteins in biochemical reactions. For instance, a Rieske nonheme iron dioxygenase initiates the degradation of this compound . This enzyme catalyzes the conversion of this compound to 3,4-dichlorocatechol .

Cellular Effects

The effects of this compound on cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. The Rieske nonheme iron dioxygenase catalyzes the conversion of this compound to 3,4-dichlorocatechol . This is a key step in the molecular mechanism of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, during the hydrogenation of this compound over a Pt/C catalyst, experimental data showed the uptake of the nitro compound, accumulation of intermediate products, and generation of the corresponding amine compound .

Metabolic Pathways

This compound is involved in specific metabolic pathways. The Rieske nonheme iron dioxygenase initiates the degradation of this compound, leading to the formation of 3,4-dichlorocatechol . This compound then enters the metabolic pathways of the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichloronitrobenzene is typically synthesized through the nitration of 1,2-dichlorobenzene using mixed acid (a combination of nitric acid and sulfuric acid) at temperatures ranging from 35 to 60°C . The reaction yields a mixture of 3-nitro and 4-nitro isomers, which are then separated by crystallization .

Industrial Production Methods: An alternative industrial method involves the use of a solid acid catalyst, such as p-toluenesulfonic acid. In this process, 1,2-dichlorobenzene is mixed with the catalyst, and 98% concentrated nitric acid is added dropwise. The nitration reaction is carried out at a controlled temperature, followed by solid-liquid separation to obtain crude this compound. The crude product is then neutralized with sodium hydroxide, washed with water, and purified to achieve high purity .

Comparison with Similar Compounds

  • 2,3-Dichloronitrobenzene
  • 2,4-Dichloronitrobenzene
  • 2,5-Dichloronitrobenzene

Comparison: 3,4-Dichloronitrobenzene is unique in its structural configuration, which influences its reactivity and the types of reactions it undergoes. For example, the position of the chlorine and nitro groups in this compound makes it more suitable for certain types of nucleophilic aromatic substitution reactions compared to its isomers . Additionally, the crystallization zone of this compound is smaller than that of 2,3-dichloronitrobenzene, making it easier to separate from solutions .

Properties

IUPAC Name

1,2-dichloro-4-nitrobenzene
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InChI

InChI=1S/C6H3Cl2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
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InChI Key

NTBYINQTYWZXLH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl
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Molecular Formula

C6H3Cl2NO2
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DSSTOX Substance ID

DTXSID8024999
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Molecular Weight

192.00 g/mol
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Physical Description

3,4-dichloronitrobenzene appears as colorless crystals or light beige solid. (NTP, 1992), Colorless to tan solid; [ICSC] Fine yellow crystals; [MSDSonline], COLOURLESS-TO-TAN NEEDLE-LIKE CRYSTALS.
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Boiling Point

491 to 493 °F at 760 mmHg (NTP, 1992), 255-256 °C, 255 °C
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Flash Point

255 °F (NTP, 1992), 124 °C
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Solubility

less than 0.1 mg/mL at 74.3 °F (NTP, 1992), Soluble in ether, alcohol; slightly soluble in carbon tetrachloride, In water, 121 mg/L at 20 °C, Solubility in water: none
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Density

1.4558 at 167 °F (NTP, 1992) - Denser than water; will sink, 1.4558 at 75 °C/4 °C, Density (at 15 °C): 1.56 g/cm³
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Vapor Density

6.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.63, Relative vapor density (air = 1): 6.6
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Vapor Pressure

0.01 [mmHg], 1.03X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2
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Impurities

1,2-dichloro-3-nitrobenzene (< 1 % w/w); water (ca. 0.1 % w/w)
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Color/Form

Needles from alcohol, SOLID

CAS No.

99-54-7
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Melting Point

109 °F (NTP, 1992), 43 °C, Has both a stable and labile form. The stable alpha-form has a melting point of 42-43 °C and beta-form is a liquid which changes to the alpha-form at 15 °C, 39-41 °C
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Synthesis routes and methods I

Procedure details

70 g (0.2 mol) of octadecyltrimethylammonium chloride were dissolved in a melt of 2020 g (10.5 mol) of 3,4-dichloronitrobenzene at 50° C. with stirring, 580 g (10.0 mol) of potassium fluoride were suspended at 100° C. and this suspension was heated to 180° C. for 9 h. After cooling to about 60° C., the reaction suspension was filtered with suction, the liquid adhering to the residue was distilled off at 150° C./70 torr and the combined organic phases were fractionated with the addition of an auxiliary base as an acid scavenger. 1445 g (90.6%, relative to 3,4-dichloronitrobenzene converted) of 3-chloro-4-fluoronitrobenzene and 324 g (13.6%, relative to 3,4-dichioronitrobenzene employed) of unreacted 3,4-dichloronitrobenzene were obtained.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
2020 g
Type
reactant
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 g of octadecyltrimethylammonium chloride are dissolved at 60° C. in 2900 g (15.1 mol) of 3,4-dichloronitrobenzene. 100 g of 2-chlorotoluene are added to the solution. After addition of 825 g (14.2 mol) of potassium fluoride, the resulting suspension is heated for 11 hours at 180° C. During this time, some of the 2-chlorotoluene is continuously distilled off. The reaction suspension is then quickly filtered off using suction, the filter cake is washed with 2-chlorotoluene and the combined filtrates are fractionated in vacuo. In this manner 1966 g (79% of theory) of 3-chloro-4-fluoronitrobenzene and 340 g of unreacted 3,4-dichloronitrobenzene are obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2900 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
825 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

25 g of hexadecyltributylphosphonium bromide are dissolved at 60° C. in 1010 g (5.25 mol) of 3,4-dichloronitrobenzene. 100 g of 2-chlorotoluene are added to the solution. After addition of 290 g (5.0 mol) of potassium fluoride, the resulting suspension is heated for 16 h at 200° C. During this time, some of the 2-chlorotoluene is continuously distilled off. The reaction suspension is then quickly filtered off using suction, the filter cake is washed with 2-chlorotoluene and the combined filtrates are fractionated in vacuo. In this manner, 711 g (81% of theory) of 3-chloro-4-fluoronitrobenzene and 115 g of unreacted 3,4-dichloronitrobenzene are obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
290 g
Type
reactant
Reaction Step Two
Quantity
1010 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

If nitration is carried out in the hitherto known manner in an HNO3 /H2SO4 mixture without addition of H3PO4, in the nitration of 1,2-dichlorobenzene the two isomers are typically formed in approximately 98.5% yield in a ratio of 3,4-dichloro- 1-nitrobenzene to 2,3-dichloro- 1-nitrobenzene of 8.2:1. If 1,2-dichlorobenzene is nitrated using phosphoric acid which is concentrated to 104%, simultaneously dispensing with sulphuric acid and with additional use of nearly anhydrous nitric acid, then a shift in favour of the 2,3-isomer is obtained. The ratio 3,4-: 2,3-dichloro-1-nitrobenzene accordingly falls to values of 5.95 or 5.45, depending slightly on the reaction temperature, as was found by our own experiments. The term 104% strength H3PO4 signifies a concentrated, i.e. dehydrated, phosphoric acid, which contains a proportion of pyrophosphoric acid and accordingly has a P2O5 content which corresponds to 104% H3PO4. The serious disadvantage of such a procedure is the great fall in the yield to 89% or even 86% as a specific function of the reaction temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloronitrobenzene
Reactant of Route 2
Reactant of Route 2
3,4-Dichloronitrobenzene
Reactant of Route 3
3,4-Dichloronitrobenzene
Reactant of Route 4
3,4-Dichloronitrobenzene
Reactant of Route 5
3,4-Dichloronitrobenzene
Reactant of Route 6
Reactant of Route 6
3,4-Dichloronitrobenzene
Customer
Q & A

Q1: What are the common methods for synthesizing 3,4-dichloronitrobenzene?

A1: this compound can be synthesized through several methods:

  • Direct Nitration of o-Dichlorobenzene: This method involves nitrating 1,2-dichlorobenzene using a mixture of nitric acid and sulfuric acid. [] This approach is cost-effective but may lead to the formation of isomers as byproducts. []
  • Chlorination of p-Chloronitrobenzene: This approach utilizes p-chloronitrobenzene as a starting material and employs ferric trichloride as a catalyst. [] Continuous kettle-type reactions are often preferred for industrial-scale production due to their efficiency. []

Q2: What are the challenges associated with the synthesis of this compound?

A2: A common challenge is the formation of isomers, particularly during the direct nitration of o-dichlorobenzene. [] Achieving high selectivity towards this compound requires optimizing reaction parameters like temperature and reagent ratios. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C6H3Cl2NO2, and its molecular weight is 192.00 g/mol.

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Various spectroscopic techniques are employed for characterizing this compound, including:

  • Nuclear Quadrupole Resonance (NQR) Spectroscopy: This technique helps determine the field gradient directions, asymmetry parameter, and C-Cl bond characters in this compound. []
  • Infrared (IR) Spectroscopy: IR spectroscopy aids in identifying functional groups and characterizing the structure of this compound. [, ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the separation and identification of this compound from complex mixtures. [, , ]

Q5: What are the primary applications of this compound?

A5: this compound serves as a crucial intermediate in synthesizing various compounds, including:

  • 3,4-Dichloroaniline: This compound is a valuable building block for manufacturing pharmaceuticals, agrochemicals, and dyes. [, , , , , ]
  • 2,6-Dichlorofluorobenzene: This compound finds use in synthesizing various pharmaceuticals and agrochemicals. []
  • 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline: This compound is utilized in synthesizing specialized polymers and materials. []

Q6: What is the significance of the catalytic hydrogenation of this compound?

A6: Catalytic hydrogenation is a key reaction for converting this compound to 3,4-dichloroaniline. [, , , , , , ] This reaction requires careful selection of catalysts and reaction conditions to achieve high selectivity and prevent unwanted dechlorination. [, , , , , , ]

Q7: How does solvent polarity influence the hydrogenation of this compound?

A7: Solvent polarity significantly impacts the hydrogenation rate and selectivity. [] Polar solvents tend to increase the hydrogenation rate but can also lead to increased dehalogenation, resulting in the formation of 3-chloroaniline and 4-chloroaniline as byproducts. []

Q8: What are the environmental concerns associated with this compound?

A8: this compound is considered an environmental pollutant. [] Its release into the environment, primarily through industrial wastewater, raises concerns due to its potential toxicity and persistence.

Q9: How do microorganisms contribute to the degradation of this compound?

A9: Certain bacterial strains, such as Diaphorobacter sp. strain JS3050, can utilize this compound as a sole source of carbon, nitrogen, and energy. [] This strain employs a specific enzymatic pathway to degrade this compound, highlighting the potential for bioremediation strategies. []

Q10: What factors influence the solubility of this compound?

A10: The solubility of this compound is affected by:

  • Temperature: Solubility generally increases with increasing temperature. [, ]
  • Solvent: It exhibits varying solubility in different organic solvents. For instance, its solubility is higher in alcohols like methanol and ethanol compared to hydrocarbons like hexane and heptane. [, ]

Q11: How is computational chemistry applied in this compound research?

A11: Computational methods are valuable for:

  • Predicting Crystal Structures: By calculating the energy of different possible crystal structures, researchers have been able to predict and understand the solid-state behavior of this compound and its isomers. []
  • QSAR Modeling: Quantitative structure-activity relationship (QSAR) models, correlating molecular descriptors with reactivity, help predict the behavior of this compound and similar compounds in various chemical reactions and environmental processes. []

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